4-(ethylsulfanyl)-1-(2-phenylethyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
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Overview
Description
4-(ETHYLSULFANYL)-1-(2-PHENYLETHYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound that belongs to the class of bicyclic pyrimidines. This compound is characterized by its unique structure, which includes an ethylsulfanyl group and a phenylethyl group attached to a cyclopenta[d]pyrimidin-2-one core. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
The synthesis of 4-(ETHYLSULFANYL)-1-(2-PHENYLETHYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multi-step organic reactions. The synthetic routes often start with the preparation of the cyclopenta[d]pyrimidine core, followed by the introduction of the ethylsulfanyl and phenylethyl groups. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these reactions to achieve higher yields and purity .
Chemical Reactions Analysis
4-(ETHYLSULFANYL)-1-(2-PHENYLETHYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE undergoes various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenylethyl group, where nucleophiles like halides or amines can replace the phenyl group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amines
Scientific Research Applications
4-(ETHYLSULFANYL)-1-(2-PHENYLETHYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(ETHYLSULFANYL)-1-(2-PHENYLETHYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar compounds to 4-(ETHYLSULFANYL)-1-(2-PHENYLETHYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE include other bicyclic pyrimidines such as pyrido[4,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines. These compounds share structural similarities but differ in the nature and position of their substituents. The unique combination of the ethylsulfanyl and phenylethyl groups in 4-(ETHYLSULFANYL)-1-(2-PHENYLETHYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C17H20N2OS |
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Molecular Weight |
300.4 g/mol |
IUPAC Name |
4-ethylsulfanyl-1-(2-phenylethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C17H20N2OS/c1-2-21-16-14-9-6-10-15(14)19(17(20)18-16)12-11-13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-12H2,1H3 |
InChI Key |
SJOBFEVPZWASGG-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC(=O)N(C2=C1CCC2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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